molecular formula C25H29N5O2 B10871050 3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10871050
M. Wt: 431.5 g/mol
InChI Key: BWSMYHYBUHOKQF-UHFFFAOYSA-N
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Description

3-(3,4-DIETHOXYPHENETHYL)-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolopyrimidine core, and ethoxyphenethyl and dimethyl substituents. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-diethoxyphenethylamine with a pyridine derivative, followed by cyclization and subsequent functional group modifications. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and signaling pathways .

Comparison with Similar Compounds

Similar compounds in the pyrrolopyrimidine family include:

The uniqueness of 3-(3,4-DIETHOXYPHENETHYL)-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C25H29N5O2/c1-5-31-21-10-9-19(14-22(21)32-6-2)11-13-29-16-28-25-23(24(29)26)17(3)18(4)30(25)20-8-7-12-27-15-20/h7-10,12,14-16,26H,5-6,11,13H2,1-4H3

InChI Key

BWSMYHYBUHOKQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C=NC3=C(C2=N)C(=C(N3C4=CN=CC=C4)C)C)OCC

Origin of Product

United States

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